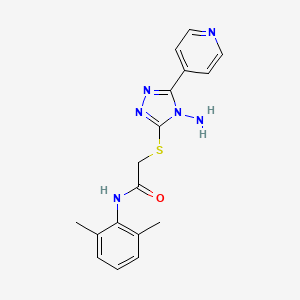

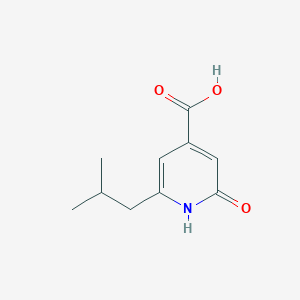

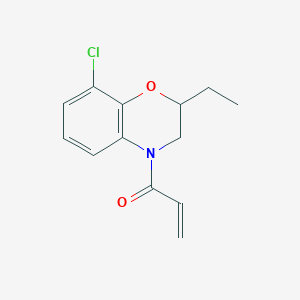

2-hydroxy-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)quinoline-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-hydroxy-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)quinoline-4-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as quinoline and pyrimidine rings, and the piperidine moiety, are common to the compounds discussed in the papers. These structural features are often associated with a variety of pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves the formation of carboxamide linkages and the construction of heterocyclic systems. For instance, the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides was achieved and evaluated for inotropic activity, which suggests a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds shows that the piperazine or piperidine ring often adopts a chair conformation, which is a stable form for such six-membered rings. The dihedral angles between the rings in these molecules, such as the pyrimidine and quinoline rings, can vary, affecting the overall three-dimensional shape and possibly the biological activity of the molecules .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from the functional groups present. For example, the carboxamide moiety can be involved in hydrogen bonding, which is crucial for the biological activity, as seen in the identification of TLR2 agonists among dihydropyrimidine-quinolone carboxamides . The hydroxylamine derivative of a related compound, 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline, was shown to be mutagenic, indicating that the hydroxylamine group can confer significant reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, such as in the carboxamide group, can affect solubility and binding interactions. The crystal packing of a related compound showed the formation of chains along a specific axis due to C—H⋯O hydrogen bonds, which is indicative of the solid-state behavior that can influence the compound's stability and solubility .

Aplicaciones Científicas De Investigación

Novel Synthesis Methods

Research has explored efficient synthesis methods for novel compounds, including those similar to the target compound, which are potentially useful in medicinal chemistry. For instance, an efficient synthesis process for novel diarylpyridopyrimidines, which could be structurally related to the compound of interest, has been developed, showing potential applications in drug discovery and development (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Antibacterial and Antifungal Agents

Several studies have focused on designing and synthesizing novel compounds for antibacterial and antifungal applications. This includes research on quinolonecarboxamide derivatives that show promise as potent antibacterial agents (Fujita, Chiba, Tominaga, & Hino, 1998). These studies highlight the potential of similar compounds in treating infections.

Antipsychotic Agents

Research into heterocyclic carboxamides, closely related to the query compound, has identified potential antipsychotic agents. These compounds have been evaluated for their binding affinity to dopamine and serotonin receptors, showing promising results in models predictive of antipsychotic activity without significant extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Anti-inflammatory and Analgesic Agents

The synthesis of novel heterocyclic compounds derived from known structures has been explored for their anti-inflammatory and analgesic properties. This includes research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, indicating their significant potential as COX-2 inhibitors with good analgesic and anti-inflammatory activities (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Fluorescent Probes for DNA Detection

The development of novel fluorescent probes for DNA detection based on benzimidazoquinolines, which may share structural similarities with the query compound, has been reported. These probes exhibit strong fluorescence emission intensity, offering potential applications in biochemical and medical research for DNA interaction studies (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . Pyrimidinones, on the other hand, have been used in the fabrication of functional supramolecular assemblies and materials .

Mode of Action

Quinolones inhibit DNA gyrase and topoisomerase IV by stabilizing the enzyme-DNA complex, thereby preventing the resealing of DNA strands and leading to DNA breakage . The mode of action of pyrimidinones can vary widely depending on their specific structure and the context in which they are used .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by quinolones leads to the cessation of DNA replication and ultimately bacterial cell death . The biochemical pathways affected by pyrimidinones would depend on their specific targets .

Pharmacokinetics

Quinolones generally have good oral bioavailability, are widely distributed in the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The ultimate result of quinolone action is the death of bacterial cells due to the inability to replicate DNA . The results of pyrimidinone action would depend on their specific targets .

Propiedades

IUPAC Name |

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-12-10-17(26)24-20(21-12)25-8-6-13(7-9-25)22-19(28)15-11-18(27)23-16-5-3-2-4-14(15)16/h2-5,10-11,13H,6-9H2,1H3,(H,22,28)(H,23,27)(H,21,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXXBMMMVHQPLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2503899.png)

![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)

![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)

![3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2503906.png)

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)